molecular formula C9H18ClNO3 B13052673 Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hcl

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hcl

Cat. No.: B13052673
M. Wt: 223.70 g/mol
InChI Key: DJBAWZAJQCERTC-WLYNEOFISA-N
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Description

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its morpholine ring, which is substituted at the 2 and 3 positions with isopropyl and carboxylate groups, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the preparation of the morpholine ring, followed by the introduction of the isopropyl and carboxylate groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the morpholine ring .

Scientific Research Applications

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3R)-2-isopropylmorpholine-3-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and as a tool in chemical research .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

methyl (2S,3R)-2-propan-2-ylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-6(2)8-7(9(11)12-3)10-4-5-13-8;/h6-8,10H,4-5H2,1-3H3;1H/t7-,8+;/m1./s1

InChI Key

DJBAWZAJQCERTC-WLYNEOFISA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H](NCCO1)C(=O)OC.Cl

Canonical SMILES

CC(C)C1C(NCCO1)C(=O)OC.Cl

Origin of Product

United States

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